molecular formula C8H6ClF2N3O B8173428 (6-Chloropyridazin-3-yl)(3,3-difluoroazetidin-1-yl)methanone

(6-Chloropyridazin-3-yl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8173428
M. Wt: 233.60 g/mol
InChI Key: HYIRMBBVSVKUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloropyridazin-3-yl)(3,3-difluoroazetidin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a chlorine atom at the 6-position and an azetidine ring substituted with two fluorine atoms at the 3-position, connected through a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridazin-3-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 6-chloropyridazine with 3,3-difluoroazetidine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridazin-3-yl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The chlorine atom and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of functionalized pyridazines and azetidines.

Scientific Research Applications

(6-Chloropyridazin-3-yl)(3,3-difluoroazetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (6-Chloropyridazin-3-yl)(3,3-difluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloropyridazin-3-yl)(3,3-difluoroazetidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.

    (6-Chloropyridazin-3-yl)(3,3-difluoroazetidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

(6-Chloropyridazin-3-yl)(3,3-difluoroazetidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with an azetidine ring and the presence of both chlorine and fluorine atoms make it a versatile compound for various applications.

Properties

IUPAC Name

(6-chloropyridazin-3-yl)-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2N3O/c9-6-2-1-5(12-13-6)7(15)14-3-8(10,11)4-14/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIRMBBVSVKUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN=C(C=C2)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.